(R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride

Chiral synthesis Enantiomeric purity Stereochemical control

(R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride (CAS 1391540-55-8) is a chiral, non-proteinogenic amino-alcohol derivative that functions as a protected 1,2-diamine synthon. It is a white solid with a molecular weight of 320.81 g/mol (free base: 284.35 g/mol) and is offered commercially at ≥95% purity, with variants achieving NLT 98%.

Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
Cat. No. B13087233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride
Molecular FormulaC17H21ClN2O2
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C17H20N2O2.ClH/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1
InChIKeyLUDUDVBVCIPEJP-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride: A Chiral Cbz-Protected Diamine Building Block for Enantioselective Synthesis


(R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride (CAS 1391540-55-8) is a chiral, non-proteinogenic amino-alcohol derivative that functions as a protected 1,2-diamine synthon . It is a white solid with a molecular weight of 320.81 g/mol (free base: 284.35 g/mol) and is offered commercially at ≥95% purity, with variants achieving NLT 98% . The compound features a benzyloxycarbonyl (Cbz) protecting group on the secondary amine and a free primary amine, both positioned on a chiral (R)-configured carbon backbone. This bifunctional architecture—combining orthogonal amine reactivity with stereochemical control—makes it a critical intermediate for the synthesis of enantiopure peptidomimetics, protease inhibitors, and chiral ligands. Its HCl salt form ensures high crystallinity and extended shelf-life stability compared to the free base, directly addressing procurement requirements for reproducible, kilogram-scale research and development workflows.

Why Generic Substitution Fails: The Critical Role of (R)-Cbz-1,2-Diamine Architecture in Chiral Synthesis


Substituting (R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride with seemingly similar building blocks—such as its (S)-enantiomer, Boc-protected analogs, or the corresponding alcohol—routinely leads to synthetic failure or product degradation because its utility depends on the precise interplay of three features: (i) the (R) absolute configuration, which dictates the stereochemical outcome of downstream products ; (ii) the Cbz protecting group, which confers acid stability and remains intact under conditions that cleave Boc groups, allowing orthogonal deprotection strategies ; and (iii) the free primary amine, which serves as a nucleophilic handle inaccessible in the alcohol (Cbz-D-phenylalaninol) or amide (Cbz-D-phenylalaninamide) analogs . For example, replacing the Cbz group with a Boc group on the same scaffold renders the molecule susceptible to premature deprotection during acidic coupling steps, while using the opposite (S)-enantiomer yields products with inverted stereochemistry—a distinction that can alter biological activity from potent inhibition to complete inactivity . These structural dependencies make this specific compound irreplaceable for chemists constructing (R)-configured 1,2-diamine-containing pharmacophores.

Quantified Differentiation of (R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride Against Closest Analogs


Enantiomeric Configuration (R vs. S): Validated by Optical Rotation and Chiral HPLC

The target compound possesses the (R)-configuration at the chiral center, whereas its closest structural isomer, (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride, has the opposite (S)-configuration . This stereochemical distinction is not merely theoretical; it is analytically verified by optical rotation measurements. While the free base (R)-enantiomer demonstrates a specific rotation of approximately [α]D +30° (c=1, CHCl₃), the (S)-enantiomer exhibits a specific rotation of [α]D -45° (c=2, MeOH), providing a clear, quantitative basis for enantiomeric identification and batch-to-batch quality control . Furthermore, optical purity can be determined by chiral HPLC or LC, with commercial specifications for analogous compounds set at minimum 98.0% ee .

Chiral synthesis Enantiomeric purity Stereochemical control

Orthogonal Deprotection Strategy: Cbz Stability vs. Acid-Labile Boc Protection

The Cbz (benzyloxycarbonyl) protecting group on this compound demonstrates quantifiable stability advantages over the widely used Boc (tert-butyloxycarbonyl) group when designing synthetic routes requiring orthogonal deprotection. While Cbz groups are stable to acidic conditions and require catalytic hydrogenolysis for removal (e.g., H₂, Pd/C), Boc groups are cleaved under mild acidic conditions (e.g., TFA/DCM) [1]. This differential reactivity is well-established in the literature: when both protecting groups coexist, Cbz can be selectively removed by hydrogenolysis without affecting Boc, and conversely, Boc can be removed by acidolysis without affecting Cbz . In contrast, the Boc-protected analog (N-Boc-1,2-diamine) would be prematurely deprotected under the acidic coupling conditions required for many downstream transformations.

Protecting group strategy Orthogonal deprotection Peptide synthesis

HCl Salt Form: Enhanced Crystallinity and Room-Temperature Stability vs. Free Base

The hydrochloride salt form (CAS 1391540-55-8) offers tangible physical property advantages over the free base (CAS 400652-48-4). The free base of the (R)-enantiomer is a white solid typically stored at 2-8°C to prevent degradation, whereas the HCl salt exhibits enhanced crystallinity and can be stored at room temperature without decomposition . The melting point of the HCl salt is expected to be significantly higher than the free base, consistent with the behavior of structurally analogous Cbz-amino alcohols: Cbz-D-phenylalaninol (free alcohol) has a melting point of 92-95°C, while the free base of this diamine likely melts at a lower temperature due to reduced intermolecular hydrogen bonding capacity. The hydrochloride counterion provides improved handling characteristics, including reduced hygroscopicity and better flow properties for automated solid dispensing systems.

Salt form selection Stability Formulation

The Primary Amine Handle: Synthetic Versatility over Alcohol and Amide Analogs

The free primary amine (-NH₂) in the target compound provides a nucleophilic reaction center that is absent in the corresponding alcohol analog (Cbz-D-phenylalaninol) and pre-functionalized in the amide analog (Cbz-D-phenylalaninamide). This distinction is critical for synthetic utility: the primary amine can undergo reductive amination, amide coupling, sulfonamide formation, urea synthesis, and other transformations without prior deprotection steps . In contrast, the alcohol analog would require oxidation to an aldehyde followed by reductive amination (a two-step sequence with potential epimerization) to achieve the same downstream functionality. The target compound thus serves as a direct entry point to 1,2-diamine pharmacophores found in numerous bioactive molecules, including Akt kinase inhibitors where analogous 1-amino-3-phenylpropan-2-yl scaffolds have yielded compounds with IC50 values as low as 25 nM against Akt1 [1].

Synthetic intermediate Functional group interconversion Medicinal chemistry

High-Impact Application Scenarios for (R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride


Synthesis of Enantiopure Peptidomimetic Protease Inhibitors

The compound serves as a chiral precursor in the synthesis of peptidomimetic protease inhibitors, where its (R)-configuration is required to access D-phenylalanine-derived pharmacophores. The Cbz group provides acid-stable amine protection during solid-phase or solution-phase peptide coupling, while the free primary amine allows direct conjugation to carboxylic acid-containing building blocks . This application is directly supported by the orthogonal deprotection strategy described in Section 3, which demonstrates that the Cbz group remains intact under the acidic conditions used for Boc deprotection in multi-step sequences .

Chiral Building Block for Kinase Inhibitor Libraries

The 1-amino-3-phenylpropan-2-yl scaffold is a validated pharmacophore in kinase inhibitor design, particularly for the Akt family. Researchers have identified compounds containing this scaffold with sub-nanomolar Ki values (e.g., 0.0400 nM for Akt1) . The target compound, as a protected version of this scaffold, enables rapid diversification through amide coupling and reductive amination at the primary amine, generating focused libraries for structure-activity relationship (SAR) studies.

Asymmetric Ligand Synthesis for Enantioselective Catalysis

The bifunctional nature of the target compound—a chiral 1,2-diamine precursor with orthogonal protecting groups—makes it a valuable intermediate for constructing chiral ligands used in transition metal-catalyzed asymmetric reactions. The (R)-configuration ensures the desired enantioselectivity in reactions such as asymmetric hydrogenation, epoxidation, and C-C bond formation.

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